N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine
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Overview
Description
N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine is a chemical compound with the molecular formula C12H18N2O3 and a molecular weight of 238.28 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine typically involves the reaction of 3-methoxyphenylhydrazine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form different substituted hydrazines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitroso compounds, azo compounds, and various substituted hydrazines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceutical compounds and drug discovery.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or protein modification studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-tert-Butoxycarbonyl 1-(3-Methoxyphenyl)hydrazine include:
- N1-tert-Butoxycarbonyl 1-(4-Methoxyphenyl)hydrazine
- N1-tert-Butoxycarbonyl 1-(2-Methoxyphenyl)hydrazine
- N1-tert-Butoxycarbonyl 1-(3-Ethoxyphenyl)hydrazine
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where other compounds may not be as effective.
Properties
IUPAC Name |
tert-butyl N-amino-N-(3-methoxyphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14(13)9-6-5-7-10(8-9)16-4/h5-8H,13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLSOWMUJVJPRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC(=CC=C1)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60739485 |
Source
|
Record name | tert-Butyl 1-(3-methoxyphenyl)hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380383-81-3 |
Source
|
Record name | tert-Butyl 1-(3-methoxyphenyl)hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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